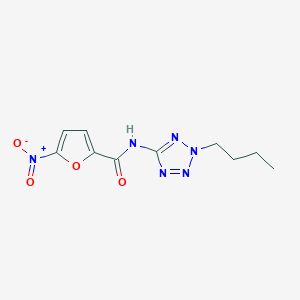![molecular formula C22H28FN3O B251235 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as F-18 FP-CIT, and it is used in the diagnosis of Parkinson's disease and other related disorders.
Wirkmechanismus
F-18 FP-CIT binds to dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synapse. By binding to these transporters, F-18 FP-CIT allows for the visualization of dopamine transporter levels in the brain using PET imaging. This imaging technique can help doctors identify changes in dopamine transporter levels, which are associated with Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
F-18 FP-CIT has been shown to have a high affinity for dopamine transporters in the brain. This binding allows for the visualization of dopamine transporter levels using PET imaging. F-18 FP-CIT has a half-life of approximately 110 minutes, which allows for imaging studies to be performed in a timely manner.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of F-18 FP-CIT is its ability to visualize dopamine transporter levels in the brain using PET imaging. This imaging technique is non-invasive and can provide doctors with valuable information about changes in dopamine transporter levels in the brain. However, F-18 FP-CIT has a short half-life, which can limit the amount of time available for imaging studies.
Zukünftige Richtungen
There are several future directions for the use of F-18 FP-CIT in the field of medicine. One potential application is in the diagnosis and treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, F-18 FP-CIT could be used to monitor the progression of Parkinson's disease and other related disorders over time. Finally, F-18 FP-CIT could be used to develop new drugs that target dopamine transporters in the brain, which could lead to the development of more effective treatments for Parkinson's disease and other neurological disorders.
Conclusion:
F-18 FP-CIT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of Parkinson's disease and other related disorders. The compound binds to dopamine transporters in the brain, which allows for the visualization of these transporters using PET imaging. While F-18 FP-CIT has several advantages, such as its ability to provide non-invasive imaging studies, it also has limitations, such as its short half-life. However, the potential future applications of F-18 FP-CIT in the field of medicine make it an important area of research for the scientific community.
Synthesemethoden
The synthesis of F-18 FP-CIT involves the reaction of N-(4-(2-fluorobenzyl)piperazin-1-yl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide with 2,2-dimethylpropanoic acid in the presence of a catalyst. This reaction results in the formation of F-18 FP-CIT, which can be purified and used in various applications.
Wissenschaftliche Forschungsanwendungen
F-18 FP-CIT is used in the diagnosis of Parkinson's disease and other related disorders. The compound binds to dopamine transporters in the brain, which allows for the visualization of these transporters using positron emission tomography (PET) imaging. This imaging technique can help doctors identify changes in dopamine transporter levels in the brain, which are associated with Parkinson's disease and other neurological disorders.
Eigenschaften
Molekularformel |
C22H28FN3O |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H28FN3O/c1-22(2,3)21(27)24-18-8-10-19(11-9-18)26-14-12-25(13-15-26)16-17-6-4-5-7-20(17)23/h4-11H,12-16H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
VROWSHVAIIFMHL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)